3-(2-Bromoethyl)pyridine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Procurement of the 3-position isomer is essential for maintaining pharmacophore geometry in nAChR antagonist programs—2- or 4-substituted analogs introduce electronic perturbations that alter receptor recognition and invalidate SAR continuity. This bromoethyl building block provides a two-carbon spacer ideal for covalent probe construction and agrochemical library synthesis per CN-110407740-A.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 120277-73-8
Cat. No. B050211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoethyl)pyridine
CAS120277-73-8
Synonyms3-(2-BROMOETHYL) PYRIDINE
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CCBr
InChIInChI=1S/C7H8BrN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2
InChIKeyCKOBWUTTZOFETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromoethyl)pyridine (CAS 120277-73-8) Procurement Guide: Chemical Identity and Baseline Specifications


3-(2-Bromoethyl)pyridine (CAS 120277-73-8) is a halogenated pyridine derivative with the molecular formula C₇H₈BrN and molecular weight 186.05 g/mol [1]. This compound features a 2-bromoethyl substituent attached at the 3-position of the pyridine ring, establishing it as a versatile electrophilic building block in heterocyclic synthesis . Its structural configuration, characterized by the reactive bromoethyl side chain, enables efficient functionalization through nucleophilic substitution and cross-coupling reactions, positioning it as a strategic intermediate in medicinal chemistry and agrochemical development [2].

3-(2-Bromoethyl)pyridine Procurement Risk Alert: Why 2- and 4-Positional Isomers Cannot Be Interchanged


Procurement professionals should recognize that substituting 3-(2-bromoethyl)pyridine with its 2- or 4-positional isomers introduces significant synthetic risk. The electronic environment of the pyridine ring differs markedly across substitution positions: the 2-position experiences strong inductive electron-withdrawal from the adjacent nitrogen, while the 3-position exhibits attenuated electronic perturbation and distinct π-electron density distribution . These electronic disparities manifest in differential nucleophilic substitution kinetics and, more critically, in altered binding geometries when the pyridyl moiety engages biological targets such as nicotinic acetylcholine receptors (nAChRs) . Generic procurement without positional verification risks downstream synthetic failure or invalidated SAR data, particularly when the target molecule requires specific spatial presentation of the pyridyl nitrogen for receptor recognition or metal coordination.

3-(2-Bromoethyl)pyridine Quantitative Differentiation Evidence: Comparative Reactivity and Synthetic Performance


Positional Isomer Reactivity Differentiation: 3- vs 2- vs 4-Substitution Electronic Effects

The 3-position attachment of the bromoethyl group confers distinct steric and electronic properties relative to the 2-position isomer, making it suitable for specific synthetic applications where 2-substituted pyridines exhibit suboptimal reactivity profiles . The 2-position is directly adjacent to the pyridine nitrogen, resulting in strong inductive electron-withdrawal that attenuates nucleophilicity of the ring nitrogen and alters SN2 transition-state energetics at the bromoethyl terminus. The 3-position substitution maintains the pyridine nitrogen's availability for coordination, hydrogen bonding, or subsequent N-alkylation without the steric encumbrance characteristic of 2-substituted analogs .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Alkylating Agent Functional Classification and Nucleophilic Substrate Scope

3-(2-Bromoethyl)pyridine functions as an alkylating agent in medicinal chemistry applications, with the bromoethyl group capable of forming covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . The 2-bromoethyl substituent provides an ethylene spacer between the pyridine recognition element and the electrophilic reaction center, enabling target engagement with reduced steric clash relative to bromomethyl analogs (e.g., 3-(bromomethyl)pyridine) . The longer spacer length (two-carbon chain vs one-carbon chain) permits access to nucleophilic residues positioned deeper within protein binding pockets or located in sterically constrained environments.

Drug Discovery Chemical Biology Covalent Inhibitor Design

Synthetic Accessibility and Yield Potential via Optimized Routes

A dedicated synthetic method for 3-(2-bromoethyl)pyridine has been disclosed in patent literature (CN-110407740-A), providing a previously unreported synthetic route with claimed advantages of reduced by-product formation and mild reaction conditions [1]. The patent asserts production of the target compound with higher yield and high-purity relative to alternative unoptimized approaches, though specific quantitative yield data is not publicly disclosed in accessible patent abstracts . Microwave-assisted synthesis exploration has also been indicated as a future direction, with >85% yield reported in recent studies for related bromoethyl pyridine derivatives [2].

Process Chemistry Scale-up Synthesis Route Scouting

Pyridine 3-Position Requirement in nAChR Ligand Design

In the context of nicotinic acetylcholine receptor (nAChR) pharmacology, the 3-pyridyl moiety is a critical pharmacophoric element for subtype recognition and binding affinity [1]. Structure-activity relationship (SAR) studies across multiple 3-pyridyl ether series have identified this positional isomer as essential for achieving nanomolar to subnanomolar affinity at neuronal nAChR subtypes, with 2- and 4-position analogs exhibiting substantially reduced receptor engagement [2]. N-alkylation of the pyridine nitrogen of nicotine-derived scaffolds converts agonist activity to subtype-selective antagonism, and the 3-position bromoethyl derivative provides a reactive handle for introducing such N-alkyl modifications while preserving the critical 3-substitution pattern required for target recognition [3].

Nicotinic Acetylcholine Receptors CNS Drug Discovery Alkylating Antagonists

3-(2-Bromoethyl)pyridine Optimal Application Scenarios: Evidence-Backed Procurement Use Cases


nAChR-Focused Medicinal Chemistry: N-Alkylation for Antagonist Development

3-(2-Bromoethyl)pyridine serves as a critical precursor for N-alkylation of nicotine-derived scaffolds to generate subtype-selective nAChR antagonists. The 3-position pyridyl attachment maintains the pharmacophore geometry required for α4β2* receptor recognition, while the 2-bromoethyl handle enables covalent modification of nucleophilic residues or installation of linker elements for bivalent ligand design [1]. Procurement of the 3-position isomer specifically (versus 2- or 4-substituted analogs) is essential for maintaining SAR continuity, as 3-pyridyl ether series achieve subnanomolar binding affinity at neuronal nAChR subtypes [2].

Covalent Probe and Targeted Protein Degrader Synthesis

The alkylating agent functionality of 3-(2-bromoethyl)pyridine makes it suitable for constructing covalent chemical probes and PROTAC linker intermediates. The two-carbon ethylene spacer between the pyridine recognition element and electrophilic bromine provides sufficient reach for engaging nucleophilic residues (cysteine, lysine, histidine) within target binding pockets while minimizing steric interference with the pyridine-target interaction [1]. This spacer length differentiates it from 3-(bromomethyl)pyridine, which may impose more constrained binding geometries [2].

Pyridine-Containing Agrochemical Intermediate Synthesis

3-(2-Bromoethyl)pyridine functions as a versatile intermediate for synthesizing substituted pyridine compounds with herbicidal and plant growth regulatory activity. Patent literature (e.g., US 6,794,336 B2) describes pyridine derivatives accessible via 3-position functionalization that exhibit herbicidal efficacy [1]. The reactive bromoethyl group enables nucleophilic displacement with amines, thiols, or alkoxides to generate diverse 3-substituted pyridine libraries for agrochemical screening, with the dedicated patent route CN-110407740-A providing an optimized synthetic pathway for scale-up [2].

Heterocyclic Building Block for Cross-Coupling Libraries

As a brominated pyridine derivative, 3-(2-bromoethyl)pyridine is positioned for Suzuki-Miyaura, Negishi, and other palladium-catalyzed cross-coupling reactions to construct biaryl and alkyl-linked pyridine scaffolds. The bromoethyl group offers versatility in both alkylation and cross-coupling manifolds, enabling sequential or orthogonal functionalization strategies [1]. The 3-position substitution pattern yields coupling products with distinct molecular topology relative to 2- or 4-substituted variants, expanding accessible chemical space in lead optimization campaigns.

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